Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
Overview
Description
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a chemical compound with the molecular formula C8H12B2F8N4Pd . It is a stronger Lewis acid and acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .
Synthesis Analysis
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate participates in the preparation of a 2:1 complex [Pd (1,2-bis (2′-pyridylethynyl)benzene) 2 ] (BF 4) 2, by Sonogashira cross-coupling reaction .Molecular Structure Analysis
The molecular structure of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is represented by the formula C8H12B2F8N4Pd .Chemical Reactions Analysis
This compound is involved in various types of reactions due to its role as the metal source because of its weakly coordinated acetonitrile ligands . It is used as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .Physical And Chemical Properties Analysis
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a solid . It has a molecular weight of 444.24 . The melting point is 230 °C (dec.) (lit.) .Scientific Research Applications
Self-Assembly in Supramolecular Structures Tetrakis(acetonitrile)palladium(II) tetrafluoroborate plays a crucial role in the self-assembly of supramolecular structures. For instance, when combined with certain dinuclear ruthenium(II) complexes, it rapidly forms a [Pd2L4] 20+ cage, as demonstrated by Shen et al. (2017) through high-resolution electrospray mass spectrometry and NMR spectroscopy (Shen et al., 2017).
Catalysis in Organic Synthesis This compound is also significant in organic synthesis. Xu et al. (2015) showed that it can be used in palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate using acetonitrile, offering a safer alternative to traditional methods involving toxic CuCN (Xu et al., 2015).
Formation of Unique Complexes Hu et al. (2002) reported the formation of a unique 2:1 complex with a trans-chelating bis-pyridine ligand when treated with tetrakis(acetonitrile)palladium(II) tetrafluoroborate, highlighting its role in creating structurally diverse complexes (Hu et al., 2002).
Hydrolysis and Structural Analysis Another significant application is in the hydrolysis of Pd(II)-bound acetonitrile. Borriello et al. (2005) studied the hydrolysis of coordinated acetonitrile in a palladium(II) complex, leading to the formation of a dinuclear palladium(II) species (Borriello et al., 2005).
Polymerization Catalyst In the field of polymer science, Wain et al. (2005) demonstrated the use of tetrakis(acetonitrile)palladium(II) tetrafluoroborate as a catalyst in the gas-phase polymerization of styrene vapor, highlighting its role in polymer production (Wain et al., 2005).
Activation of Thermal Reactions In energy-related applications, Cacciarini et al. (2017) found that copper(I) tetrakis(acetonitrile) activates the thermal ring-closure reaction of vinylheptafulvene isomers, releasing energy upon request (Cacciarini et al., 2017).
Safety And Hazards
This compound is toxic if inhaled and harmful if swallowed or in contact with skin . It is classified as Acute Tox. 4 Inhalation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety advice is to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
acetonitrile;palladium(2+);ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRPVUMBTVUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2F8N4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate | |
CAS RN |
21797-13-7 | |
Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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